molecular formula C16H23N3OS B11616184 2-[(4-methylbenzyl)thio]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide

2-[(4-methylbenzyl)thio]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide

Cat. No.: B11616184
M. Wt: 305.4 g/mol
InChI Key: IYWSMYMYOOSDRO-UHFFFAOYSA-N
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Description

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a sulfanyl group, a piperidine ring, and an aceto-hydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 4-methylbenzyl chloride with sodium sulfide to form 4-methylphenylmethyl sulfide. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of this hydrazide with 1-methylpiperidine-4-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity. Additionally, it may interact with microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-Methylphenyl)sulfanyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide
  • **2-(4-Methylsulfonylphenyl)indole derivatives

Uniqueness

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H23N3OS

Molecular Weight

305.4 g/mol

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide

InChI

InChI=1S/C16H23N3OS/c1-13-3-5-14(6-4-13)11-21-12-16(20)18-17-15-7-9-19(2)10-8-15/h3-6H,7-12H2,1-2H3,(H,18,20)

InChI Key

IYWSMYMYOOSDRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NN=C2CCN(CC2)C

Origin of Product

United States

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